molecular formula C23H13BrN4O4 B11629300 2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one

2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B11629300
M. Wt: 489.3 g/mol
InChI Key: IOWCUTPEUWVSGE-PDGQHHTCSA-N
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Description

2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a unique combination of indole and quinazolinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-oxoindoline with 3-nitrobenzaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-aminobenzamide in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can occur at the bromo position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various halogen-substituted derivatives.

Scientific Research Applications

2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved include the inhibition of DNA synthesis and disruption of cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • (3Z)-5-BROMO-3-(4-OXO-2-[2-(TRIFLUOROMETHYL)ANILINO]-1,3-THIAZOL-5(4H)-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE

Uniqueness

2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of indole and quinazolinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H13BrN4O4

Molecular Weight

489.3 g/mol

IUPAC Name

2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(3-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C23H13BrN4O4/c24-13-8-9-20-17(10-13)18(22(29)26-20)12-21-25-19-7-2-1-6-16(19)23(30)27(21)14-4-3-5-15(11-14)28(31)32/h1-12H,(H,26,29)/b18-12-

InChI Key

IOWCUTPEUWVSGE-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=C3C4=C(C=CC(=C4)Br)NC3=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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